24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Overview
Description
24(R/S)-hydroxycholesterol-d7 is the deuterated form of 24(R/S)-hydroxycholesterol.
Scientific Research Applications
Alzheimer's Disease Research
24S-hydroxycholesterol has been found to play a significant role in Alzheimer's disease (AD). A study showed that levels of 24S-hydroxycholesterol were decreased in brain samples from AD patients, suggesting its potential as a biomarker for the disease (Heverin et al., 2004).
Lipoprotein Distribution and Biological Variation
Research into the distribution of esterified and unesterified oxysterols, including 24S-hydroxycholesterol, in lipoprotein subfractions of healthy volunteers, has been conducted. This study also explored the influence of various factors like daytime, food intake, and menstrual cycle on oxysterol concentrations (Burkard et al., 2007).
Quantification in Plasma and Cerebrospinal Fluid
A highly sensitive assay for quantifying 24(S)-hydroxycholesterol in human plasma and cerebrospinal fluid (CSF) has been developed. This method can support clinical trials where 24(S)-hydroxycholesterol is used as a pharmacodynamic biomarker (Sidhu et al., 2015).
Nuclear Receptor Ligands and Metabolism
Studies have detailed the methods for extracting and quantitating oxysterols, including 24(S)-hydroxycholesterol, from biological samples. These oxysterols serve as ligands for liver X receptors, which are crucial for cholesterol homeostasis (Magomedova & Cummins, 2019); (Gage & Pineda-Torra, 2019).
Amyotrophic Lateral Sclerosis (ALS) Pathogenesis
Research suggests that 25-hydroxycholesterol, closely related to 24-hydroxycholesterol, could be actively involved in the pathogenesis of ALS, mostly in the early symptomatic disease stage, by mediating neuronal apoptosis (Kim et al., 2017).
Cholesterol Metabolism in Neurodegenerative Diseases
Oxysterols like 24S-hydroxycholesterol have been studied in relation to their potential role in neurodegenerative diseases. They may regulate key enzymes in the brain and influence the generation of beta-amyloid peptides, suggesting a link to conditions such as Alzheimer's disease (Björkhem et al., 2009).
Cholesterol Metabolism in Various Cell Types
A study examined the metabolism of hydroxycholesterols in rat glial cells and neurons, providing insights into cholesterol homeostasis in the brain (Zhang et al., 1997).
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-LAIQKCHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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